3-(2,5-dimethyl-1H-indol-3-yl)propanamide
Overview
Description
Synthesis Analysis
Synthesis methods for indolyl propanamides involve multi-step reactions starting from indole derivatives. For instance, the synthesis of N-aryl-3-(indol-3-yl)propanamides involves the condensation of 4-amino-3,5-dimethylisoxazole with various aryl halides, demonstrating the versatility of indole-based compounds in forming propanamide derivatives with potential immunosuppressive activities (Giraud et al., 2010). Another example includes the transformation of indoleacetic acids through intermediates like N,N-dimethylformamide dimethylacetal to yield derivatives like methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, showcasing the synthetic flexibility of indole derivatives (Časar et al., 2005).
Molecular Structure Analysis
The molecular structure of indole-based propanamides is characterized by X-ray diffraction studies, revealing complex interactions and configurations. For example, the structure of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was elucidated, highlighting the intricate molecular arrangements that can influence the compound's chemical behavior and reactivity (Huang Ming-zhi et al., 2005).
Scientific Research Applications
Antimicrobial and Antitubercular Agents
Research on derivatives of 3-(2,5-dimethyl-1H-indol-3-yl)propanamide has shown promise in antimicrobial and antitubercular applications. A study by Karuvalam et al. (2013) synthesized a series of these compounds and evaluated their in vitro antibacterial, antifungal, and antitubercular activities. They displayed significant antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (Karuvalam et al., 2013).
Immunosuppressive Activities
In another study, Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. One particular derivative exhibited substantial inhibitory activity on murine splenocytes proliferation and in vivo delayed-type hypersensitivity assays, indicating potential use in immunosuppressive therapies (Giraud et al., 2010).
Photovoltaic and Photoelectric Applications
The application of 3-(2,5-dimethyl-1H-indol-3-yl)propanamide derivatives extends into the field of renewable energy. Wu et al. (2009) explored carboxylated cyanine dyes derived from this compound for use in dye-sensitized solar cells. Their study found that these compounds could significantly improve photoelectric conversion efficiency, suggesting their potential in solar energy technologies (Wu et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Nazir et al. (2018) investigated the use of indole-based derivatives, including 3-(2,5-dimethyl-1H-indol-3-yl)propanamide, as urease inhibitors. The compounds synthesized in their study demonstrated potent inhibition against the urease enzyme, which could have implications for treating diseases associated with urease activity (Nazir et al., 2018).
Dynamin GTPase Inhibitors for Cell Biology Research
Gordon et al. (2013) developed a focused library of compounds based on 3-(2,5-dimethyl-1H-indol-3-yl)propanamide to inhibit dynamin GTPase. Their research aimed at understanding and potentially regulating the process of clathrin-mediated endocytosis, which is critical in cell biology (Gordon et al., 2013).
properties
IUPAC Name |
3-(2,5-dimethyl-1H-indol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-3-5-12-11(7-8)10(9(2)15-12)4-6-13(14)16/h3,5,7,15H,4,6H2,1-2H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOPEJQBTWDDCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-indol-3-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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